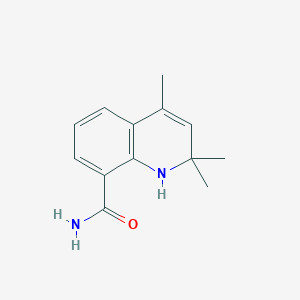
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is of interest due to its potential physiological activities and its role as an intermediate in the synthesis of other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide typically involves the nucleophilic opening of the pyrrolidine-2,3-dione ring of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones by a variety of amines . This method is efficient for introducing substituents at the o-position of the amine function of the 1,2-dihydroquinolines.
Industrial Production Methods: Industrial production of this compound can be achieved through the catalytic condensation of aniline with acetone using metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalysts . This method is preferred due to its scalability and the use of heterogeneous catalysts, which are easier to recover and reuse.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully hydrogenated quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine function.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alkoxides are commonly used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other biologically active molecules.
Biology: It has potential antibacterial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar biological activities.
Ethoxyquin: Another quinoline derivative used as an antioxidant.
6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline: Known for its anti-inflammatory properties.
Uniqueness: 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of other biologically active molecules .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C13H16N2O/c1-8-7-13(2,3)15-11-9(8)5-4-6-10(11)12(14)16/h4-7,15H,1-3H3,(H2,14,16) |
InChI Key |
PBZYXHIDBAIULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11024215.png)
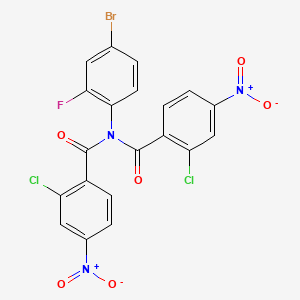
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycine](/img/structure/B11024218.png)
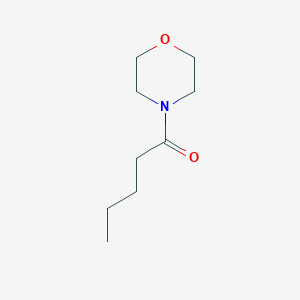
![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11024228.png)
![Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B11024233.png)
![3,5-dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11024238.png)
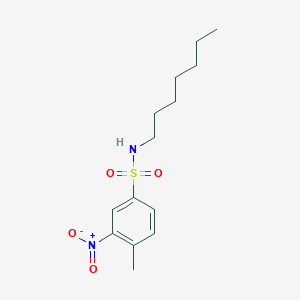
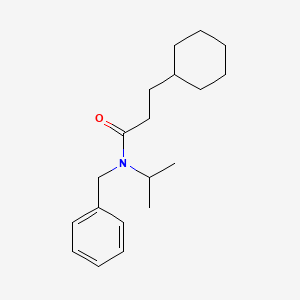
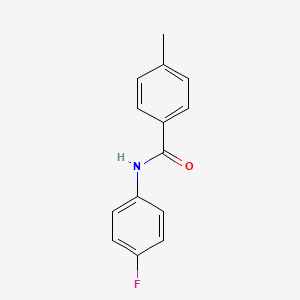
![N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11024256.png)
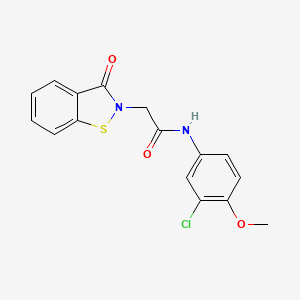
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methylphenyl)amino]methylidene}acetamide](/img/structure/B11024274.png)
